molecular formula C10H6ClFN2O2 B6385641 5-(3-Chloro-4-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1261942-98-6

5-(3-Chloro-4-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%

Cat. No. B6385641
CAS RN: 1261942-98-6
M. Wt: 240.62 g/mol
InChI Key: UJHYCJKTZPXQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloro-4-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-CF-2,4-DHP-95%) is a chemical compound used in a variety of scientific research applications. It has a wide range of uses, from biochemical and physiological research to laboratory experiments. 5-CF-2,4-DHP-95% is a versatile compound with a variety of advantages and limitations.

Mechanism of Action

The mechanism of action of 5-CF-2,4-DHP-95% is not yet fully understood. However, it is thought to act as a potent inhibitor of several enzymes, including cytochrome P450 monooxygenases, cyclooxygenases, and lipoxygenases. It is also thought to act as an agonist of certain G-protein-coupled receptors, such as the 5-HT2A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CF-2,4-DHP-95% are not yet fully understood. However, it has been shown to inhibit the activity of several enzymes, including cytochrome P450 monooxygenases, cyclooxygenases, and lipoxygenases. It has also been shown to act as an agonist of certain G-protein-coupled receptors, such as the 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

5-CF-2,4-DHP-95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, with a high yield of 95%. Additionally, it is a versatile compound with a wide range of uses, from biochemical and physiological research to laboratory experiments. A limitation of 5-CF-2,4-DHP-95% is that its mechanism of action is not yet fully understood.

Future Directions

There are several potential future directions for research on 5-CF-2,4-DHP-95%. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be done on its use as a reagent in the synthesis of various compounds, as a catalyst in organic synthesis reactions, as an inhibitor in enzyme-catalyzed reactions, and as a ligand in coordination chemistry. Finally, further research could be done on the advantages and limitations of 5-CF-2,4-DHP-95% for use in laboratory experiments.

Synthesis Methods

5-CF-2,4-DHP-95% is synthesized through a reaction between 3-chloro-4-fluorophenol and 2,4-dihydroxypyrimidine in the presence of an acid catalyst. The reaction is carried out at room temperature for 24 hours, with the product being purified by column chromatography. The yield of 5-CF-2,4-DHP-95% is typically 95%.

Scientific Research Applications

5-CF-2,4-DHP-95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, including drugs, pharmaceuticals, and agrochemicals. It can also be used as a catalyst in organic synthesis reactions, as an inhibitor in enzyme-catalyzed reactions, and as a ligand in coordination chemistry.

properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O2/c11-7-3-5(1-2-8(7)12)6-4-13-10(16)14-9(6)15/h1-4H,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHYCJKTZPXQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)NC2=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-4-fluorophenyl)-(2,4)-dihydroxypyrimidine

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